molecular formula C10H8Cl2O2 B13297435 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13297435
M. Wt: 231.07 g/mol
InChI Key: FDHDQOBRLSZHEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one, often involves cyclization reactions. One common method is the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions . These methods provide good yields and are efficient for synthesizing benzofuran derivatives.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using readily available starting materials and catalysts. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives . This method offers advantages such as shorter reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Scientific Research Applications

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of the benzofuran class, known for its diverse biological activities.

    2-Methylbenzofuran: A derivative with similar structural features and biological activities.

    4,5-Dichlorobenzofuran:

Uniqueness

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6, along with the ethyl group at position 2, makes this compound particularly interesting for research and industrial applications .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

4,6-dichloro-2-ethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H8Cl2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3

InChI Key

FDHDQOBRLSZHEU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=C(C=C2Cl)Cl

Origin of Product

United States

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